1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole
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Overview
Description
1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a trimethylphenoxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of a phenyl compound to introduce the bromine atom at the para position.
Attachment of the Trimethylphenoxy Group: The next step involves the reaction of the bromophenyl intermediate with 2,4,6-trimethylphenol under suitable conditions to form the trimethylphenoxy derivative.
Tetrazole Ring Formation: Finally, the tetrazole ring is introduced through a cyclization reaction involving the trimethylphenoxy derivative and an appropriate azide source.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the tetrazole ring.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and tetrazole groups are key to its activity, allowing it to bind to target proteins or enzymes and modulate their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-tetrazole: Lacks the trimethylphenoxy group, which may affect its reactivity and biological activity.
5-(2,4,6-Trimethylphenoxy)-1H-tetrazole: Lacks the bromophenyl group, which may influence its chemical properties and applications.
Uniqueness: 1-(4-Bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole is unique due to the presence of both the bromophenyl and trimethylphenoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential activities compared to similar compounds.
Properties
Molecular Formula |
C17H17BrN4O |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole |
InChI |
InChI=1S/C17H17BrN4O/c1-11-8-12(2)17(13(3)9-11)23-10-16-19-20-21-22(16)15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3 |
InChI Key |
IMFLMEMLLONNSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC2=NN=NN2C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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